

Ningetinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

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Compound of Interest		
	N-[3-Fluoro-4-[(7-methoxyquinolin-	
	4-yl)oxy]phenyl]-1-(2-hydroxy-2-	
Compound Name:	methylpropyl)-5-methyl-3-oxo-2-	
	phenyl-2,3-dihydro-1H-pyrazole-4-	
	carboxamide	
Cat. No.:	B610554	Get Quote

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Ningetinib is an orally bioavailable, multi-kinase inhibitor targeting several receptor tyrosine kinases implicated in oncogenesis and tumor progression, including c-MET, VEGFR2, Axl, Mer, and FLT3.[1] This guide provides a comparative analysis of Ningetinib's cross-reactivity profile, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity and potential off-target effects. The following data and protocols are intended to support further investigation and application of this compound in cancer research.

In Vitro Inhibitory Activity of Ningetinib

Ningetinib has demonstrated potent inhibitory activity against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) for key targets have been determined in cell-free assays.



Kinase Target	IC50 (nM)
c-Met	6.7
VEGFR2	1.9
AxI	<1.0
Mer	-
FLT3	-

Data sourced from publicly available information. IC50 values for Mer and FLT3 are not specified in the referenced materials, though they are recognized targets.

Representative Cross-Reactivity Profile

To illustrate the selectivity of a multi-kinase inhibitor like Ningetinib, the following table presents a representative kinase cross-reactivity profile. This data is based on publicly available information for multi-kinase inhibitors with similar target profiles, such as Sitravatinib and Merestinib, and is intended for comparative purposes. The profile showcases the inhibitory activity against a panel of selected kinases, highlighting the compound's selectivity for its primary targets versus other kinases.



Kinase Family	Kinase Target	Representative % Inhibition @ 1µM
Primary Targets	c-MET	>95%
VEGFR2	>95%	
AxI	>95%	
Mer	>90%	
FLT3	>90%	
Tyrosine Kinase	EGFR	<20%
HER2	<15%	
FGFR1	<30%	
PDGFRβ	>80%	_
Kit	>70%	
Src	<40%	
Serine/Threonine Kinase	AKT1	<10%
ERK2	<10%	
CDK2	<5%	_
ROCK1	<15%	

Disclaimer: This table presents a representative profile for a multi-kinase inhibitor with a similar target spectrum to Ningetinib and is for illustrative purposes only. The actual cross-reactivity profile of Ningetinib should be determined through comprehensive kinase panel screening.

Experimental Protocols Biochemical Kinase Inhibition Assay (Radiometric)

A radiometric kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.



Materials:

- · Purified recombinant kinase
- · Kinase-specific peptide substrate
- [y-32P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Ningetinib (or other test compounds) dissolved in DMSO
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- · Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
- Add the test compound (Ningetinib) at various concentrations. A DMSO control is run in parallel.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.
- Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.



- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

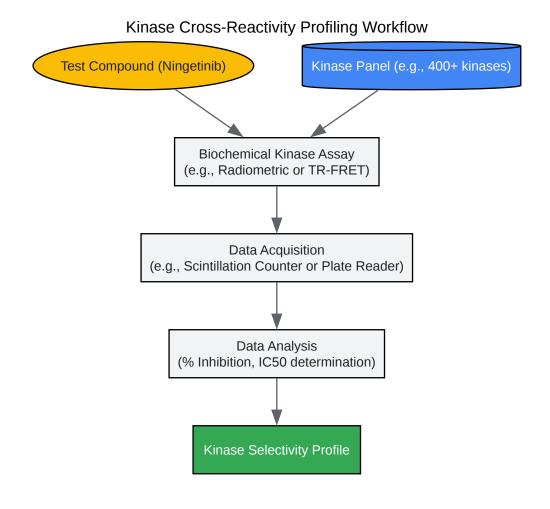
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of Ningetinib's primary targets and a typical workflow for kinase cross-reactivity profiling.



Signaling Pathways of Ningetinib's Primary Targets c-MET Pathway Axl/Mer Pathway FLT3 Pathway VEGFR2 Pathway FLT3 Ligand Grb2/SOS РІ3К STAT5 РІЗК STAT РІЗК РІЗК Ras Akt Ras PLCy MAPK Pathway PKC Akt MAPK Pathway Akt Akt





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References

- 1. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
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